molecular formula C19H16N4O3S B2975728 methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1105200-94-9

methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2975728
CAS No.: 1105200-94-9
M. Wt: 380.42
InChI Key: QYORDZYUXWAUAX-UHFFFAOYSA-N
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Description

Methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a complex organic compound featuring a pyrazolo[3,4-d]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.

    Thioether Formation: The pyrazolo[3,4-d]pyridazine intermediate is then reacted with a thiol derivative, such as 4-methylbenzenethiol, under nucleophilic substitution conditions.

    Furan-2-carboxylate Esterification: The final step involves the esterification of the furan-2-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines or Alcohols: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. The pyrazolo[3,4-d]pyridazine core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects, particularly in cancer treatment. The compound’s ability to inhibit specific enzymes involved in cell proliferation makes it a promising candidate for anticancer drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The pyrazolo[3,4-d]pyridazine core interacts with the active sites of these enzymes, blocking their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Thioether-Linked Heterocycles: Compounds with similar thioether linkages are explored for their chemical reactivity and biological properties.

Uniqueness

Methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-[(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-15-10-20-23(13-6-4-3-5-7-13)17(15)18(22-21-12)27-11-14-8-9-16(26-14)19(24)25-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYORDZYUXWAUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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